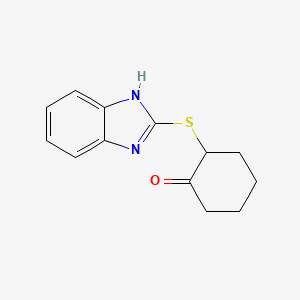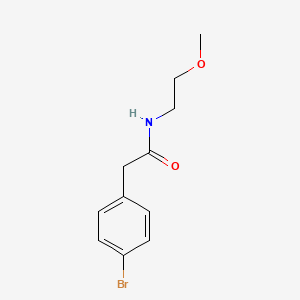![molecular formula C15H16BrN3O3 B4929571 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929571.png)
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRD-0705, is a small molecule inhibitor that has shown promising results in various scientific research applications. It is a pyrimidine-based compound that has the potential to be used in the development of novel drugs for the treatment of various diseases.
Mécanisme D'action
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the activity of the protein BRD4 by binding to its bromodomain, which is responsible for recognizing acetylated lysine residues on histones. This prevents the recruitment of transcriptional machinery to the chromatin, leading to the inhibition of gene transcription. This mechanism of action has been shown to be effective in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antiviral activity by inhibiting the replication of viruses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target protein. It has high potency and selectivity for BRD4, which reduces the risk of off-target effects. However, one limitation of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is that it has poor solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is the development of novel drugs based on the structure of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione for the treatment of cancer, inflammation, and viral infections. Another direction is the study of the mechanism of action of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione in more detail, which could lead to the development of more potent and selective inhibitors of BRD4. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione could lead to a better understanding of its potential use in clinical settings.
Conclusion:
In conclusion, 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a small molecule inhibitor that has shown promising results in various scientific research applications. It has been shown to be a potent inhibitor of the protein BRD4, which is involved in the regulation of gene expression. 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has the potential to be used in the development of novel drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential clinical applications of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-bromoaniline with sec-butyl isocyanide, followed by the reaction with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to obtain 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in the development of drugs for the treatment of various diseases. It has been shown to be a potent inhibitor of the protein BRD4, which is involved in the regulation of gene expression. 1-(4-bromophenyl)-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of cancer cells, including leukemia, lymphoma, and multiple myeloma. It has also been studied for its potential use in the treatment of inflammation, autoimmune diseases, and viral infections.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-(butan-2-yliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-3-9(2)17-8-12-13(20)18-15(22)19(14(12)21)11-6-4-10(16)5-7-11/h4-9,21H,3H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMOAIXABMDEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N=CC1=C(N(C(=O)NC1=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929499.png)
![ethyl 4-(5-{[2-(allylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4929506.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)




![methyl 2-({N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4929549.png)
![3-[(4-{[1-(3-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4929556.png)


![3-(2-{[2-nitro-5-(1-pyrrolidinyl)phenyl]thio}ethoxy)-4-phenyl-1,2,5-oxadiazole](/img/structure/B4929566.png)

